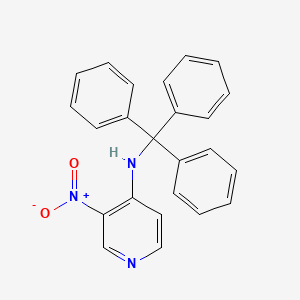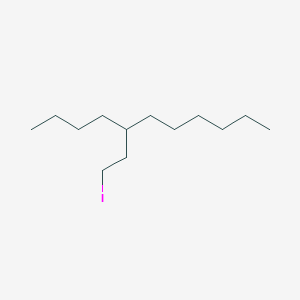
5-(2-Iodoethyl)undecane
Übersicht
Beschreibung
5-(2-Iodoethyl)undecane is a chemical compound with the molecular formula C13H27I . It has an average mass of 310.258 Da and a monoisotopic mass of 310.115723 Da .
Molecular Structure Analysis
The InChI code for 5-(2-Iodoethyl)undecane is1S/C13H27I/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13H,3-12H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
5-(2-Iodoethyl)undecane is a colorless to yellow liquid . It has a molecular weight of 310.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
- A study by Kosugi et al. (1996) explored the palladium-catalyzed reaction of 1-aza-5-germa-5-organobicyclo[3.3.3]undecane with aryl bromide. This research highlights the chemical reactivity and potential application in synthetic chemistry of similar undecane derivatives (M. Kosugi et al., 1996).
Conformational Analysis
- Deslongchamps and Pothier (1990) conducted a conformational analysis of 1-oxaspiro[5.5]undecanes, providing insights into the structural behavior of similar compounds in different conditions (P. Deslongchamps & N. Pothier, 1990).
Disease Detection
- Ionescu et al. (2011) designed a sensor array using polycyclic aromatic hydrocarbons and single-wall carbon nanotubes for detecting volatile organic compounds, including 5-methyl-undecane, in the exhaled breath of patients with multiple sclerosis (R. Ionescu et al., 2011).
Chiral Separation
- Liang et al. (2008) studied the chiral separation of spiro compounds and the determination of their configuration, which is relevant for understanding the stereoisomerism in compounds related to 5-(2-Iodoethyl)undecane (Yah-Longn Liang et al., 2008).
Safety and Hazards
The safety information available indicates that 5-(2-Iodoethyl)undecane may be harmful if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it’s recommended to rinse with water . The Material Safety Data Sheet (MSDS) provides more detailed safety information .
Eigenschaften
IUPAC Name |
5-(2-iodoethyl)undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27I/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTLCIMNKKJEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Iodoethyl)undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




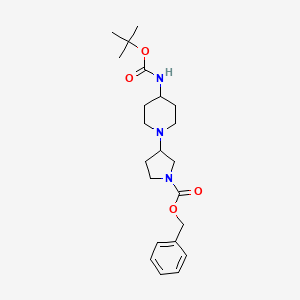


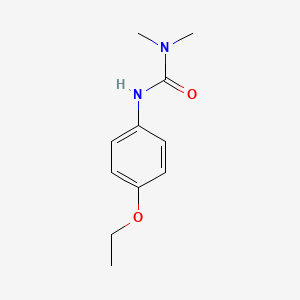

![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl](/img/structure/B6314614.png)

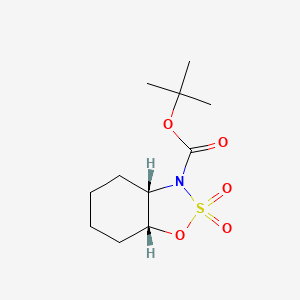
![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-(t-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)

